REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[O:13])[CH2:9]S(C)=O.[CH:14](=O)[CH3:15].N1CCCCC1>C1(C)C=CC=CC=1.C(OCC)(=O)C>[CH3:14][C:15]1[O:1][C:2]2[C:3]([C:8](=[O:13])[CH:9]=1)=[CH:4][CH:5]=[CH:6][CH:7]=2
|
Name
|
|
Quantity
|
19.5 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=CC=C1)C(CS(=O)C)=O
|
Name
|
|
Quantity
|
5.65 g
|
Type
|
reactant
|
Smiles
|
C(C)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture obtained
|
Type
|
TEMPERATURE
|
Details
|
was refluxed
|
Type
|
TEMPERATURE
|
Details
|
with heating for 1 hour and 45 minutes
|
Duration
|
45 min
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the toluene
|
Type
|
CUSTOM
|
Details
|
The residue thus obtained
|
Type
|
WASH
|
Details
|
washed twice with 200 ml of water
|
Type
|
CUSTOM
|
Details
|
The organic layer thus formed
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried with anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
followed by concentration under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue thus obtained
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography (developing system: hexane/ethyl acetate=4/6)
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1OC2=CC=CC=C2C(C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.7 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 85.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |